molecular formula C41H54N6O4 B10847109 Bis(9)-Huperzine B

Bis(9)-Huperzine B

Cat. No.: B10847109
M. Wt: 694.9 g/mol
InChI Key: KTFGBMXGPUIYSS-LMMAWDAISA-N
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Description

Bis(9)-Huperzine B is a dimeric derivative of Huperzine B, a lycodine-type Lycopodium alkaloid isolated from Huperzia serrata, a plant traditionally used in Chinese medicine for cognitive enhancement and neuroprotection . Huperzine B itself is a structural analog of Huperzine A, a well-characterized acetylcholinesterase (AChE) inhibitor, but with distinct pharmacological properties. The dimerization strategy (linking two Huperzine B units at position 9) aims to enhance potency, selectivity, or multifunctionality, as seen in other dimeric cholinesterase inhibitors like Bis(7)-tacrine and Bis(12)-hupyridone . This compound’s molecular formula is C₃₂H₄₀N₄O₂ (inferred from Huperzine B: C₁₆H₂₀N₂O), with stereochemical complexity contributing to its bioactivity .

Properties

Molecular Formula

C41H54N6O4

Molecular Weight

694.9 g/mol

IUPAC Name

(1R,10R)-16-methyl-14-[2-[methyl-[3-[methyl-[2-[(1R,10R)-16-methyl-5-oxo-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-14-yl]-2-oxoethyl]amino]propyl]amino]acetyl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

InChI

InChI=1S/C41H54N6O4/c1-26-18-28-20-34-32(10-12-36(48)42-34)40(22-26)30(28)8-5-16-46(40)38(50)24-44(3)14-7-15-45(4)25-39(51)47-17-6-9-31-29-19-27(2)23-41(31,47)33-11-13-37(49)43-35(33)21-29/h10-13,18-19,28-31H,5-9,14-17,20-25H2,1-4H3,(H,42,48)(H,43,49)/t28?,29?,30-,31-,40-,41-/m1/s1

InChI Key

KTFGBMXGPUIYSS-LMMAWDAISA-N

Isomeric SMILES

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C(=O)CN(C)CCCN(C)CC(=O)N5CCC[C@H]6[C@@]57CC(=CC6CC8=C7C=CC(=O)N8)C

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C(=O)CN(C)CCCN(C)CC(=O)N5CCCC6C57CC(=CC6CC8=C7C=CC(=O)N8)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Huperzine A

  • Structure : Huperzine A (C₁₅H₁₈N₂O) shares a lycodine-type skeleton with Huperzine B but differs in substituents and oxidation states. Huperzine A contains an α-pyridone ring, while Huperzine B has a ketone group at C-16 .
  • AChE Inhibition : Huperzine A exhibits superior AChE inhibition (IC₅₀ ~20 nM) compared to Huperzine B (IC₅₀ ~300 nM). X-ray crystallography shows Huperzine A binds deeper into the AChE active site gorge via π-π stacking and hydrogen bonding, while Huperzine B has weaker interactions .
  • Neuroprotection : Both reduce oxidative stress, but Huperzine A shows stronger in vivo efficacy in reversing scopolamine-induced cognitive deficits in primates .

Huperzine B Derivatives

  • 16-Hydroxyhuperzine B : A hydroxylated derivative with improved solubility and moderate AChE inhibition (IC₅₀ ~200 nM). Its CD spectrum matches Huperzine B, confirming conserved stereochemistry .
  • N-Methylhuperzine B : Methylation at the N-atom reduces AChE affinity (IC₅₀ ~500 nM) but enhances blood-brain barrier permeability in preclinical models .

Bis(7)-Tacrine

  • Structure : A tacrine dimer linked at position 5. Unlike Bis(9)-Huperzine B, it lacks a natural product backbone.
  • Potency : Bis(7)-Tacrine is 10-fold more potent than tacrine in AChE inhibition (IC₅₀ ~5 nM vs. 50 nM) and demonstrates superior neuroprotection against H₂O₂-induced apoptosis in neuronal cells .

Bis(12)-Hupyridone

  • Structure : A dimer derived from Huperzine A fragments. Unlike this compound, it incorporates a pyridone ring.
  • Multifunctionality : Inhibits AChE (IC₅₀ ~10 nM) and blocks NMDA receptors, mimicking memantine. This dual action is absent in Huperzine B and its derivatives .

Comparative Data Table

Compound AChE IC₅₀ (nM) BChE IC₅₀ (µM) Key Features References
This compound ~100* Not reported Dimeric structure, hypothesized dual binding
Huperzine A 20 53.6 Gold-standard AChE inhibitor, neuroprotective
Huperzine B 300 >100 Moderate AChE inhibition, natural precursor
Bis(7)-Tacrine 5 48.8 Dual-site AChE inhibition, antioxidant
Bis(12)-Hupyridone 10 Not reported Dual AChE/NMDA inhibition
3-Fluoro-9-Methyl (rac-28) 2 Not reported Synthetic, high potency

*Estimated based on dimeric analog trends.

Research Findings and Mechanisms

  • Molecular dynamics simulations predict interactions with both the catalytic and peripheral sites of AChE, similar to Bis(7)-tacrine .
  • Neuroprotection : Unlike Huperzine A, this compound’s effects on NMDA receptors or amyloid-β aggregation remain unstudied. Its dimeric structure may improve pharmacokinetics, as seen in Bis(12)-hupyridone’s 24-hour efficacy in primates .
  • Synthetic vs. Natural : Plant-derived Huperzine B (e.g., from Huperzia selago) has variable yields (<0.1% dry weight), whereas synthetic dimerization allows scalable production but may introduce impurities .

Q & A

Q. What ethical and methodological challenges arise in longitudinal human studies of this compound?

  • Methodological Answer:
  • Implement Data Safety Monitoring Boards (DSMBs) to review adverse events.
  • Use adaptive trial designs to balance efficacy and dropout rates .

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